Divergent Lipophilicity from Positional Isomer
The substitution pattern of 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene confers a specific lipophilicity profile that is quantifiably different from its close isomer, 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene. This difference in LogP, a critical parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties, can significantly influence the performance of the final molecule in a biological system or its behavior in a formulation matrix .
ΔLogP 0.25 (1.78×)
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 4.32 |
| Comparator Or Baseline | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene (CAS 74483-51-5): LogP = 4.57 |
| Quantified Difference | ΔLogP = 0.25 (a 1.78-fold difference in theoretical partition coefficient) |
| Conditions | Calculated values based on compound structure. |
Why This Matters
A ΔLogP of 0.25 represents a substantial difference in hydrophobicity, which can directly translate to altered membrane permeability, protein binding, and overall bioavailability of the final pharmaceutical or agrochemical candidate.
